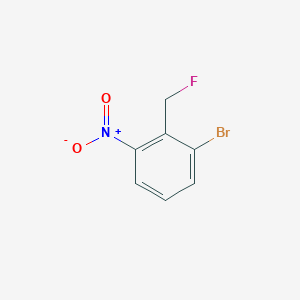

2-Bromo-6-nitrobenzyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-nitrobenzyl fluoride is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluoromethyl group, and a nitro group

Métodos De Preparación

The synthesis of 2-Bromo-6-nitrobenzyl fluoride typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-(fluoromethyl)benzene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Análisis De Reacciones Químicas

2-Bromo-6-nitrobenzyl fluoride undergoes various chemical reactions, including:

-

Substitution Reactions

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Electrophilic Substitution: The nitro group can be further substituted by electrophiles under specific conditions.

-

Reduction Reactions

Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

-

Oxidation Reactions

Oxidation of Fluoromethyl Group: The fluoromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Aplicaciones Científicas De Investigación

2-Bromo-6-nitrobenzyl fluoride has several applications in scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of fluorescent probes for imaging and diagnostic purposes.

-

Medicine

- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

- Studied for its antimicrobial and anticancer properties.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-Bromo-6-nitrobenzyl fluoride exerts its effects depends on the specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which may interact with nucleophilic sites in proteins or DNA, leading to potential biological effects.

Comparación Con Compuestos Similares

2-Bromo-6-nitrobenzyl fluoride can be compared with other similar compounds, such as:

-

1-Bromo-2-fluoroethane

- Similar in having both bromine and fluorine substituents.

- Differ in the presence of the nitro group and the overall molecular structure.

-

1-Bromo-2-(trifluoromethyl)benzene

- Contains a trifluoromethyl group instead of a fluoromethyl group.

- The presence of three fluorine atoms significantly alters its chemical properties.

-

1-Bromo-3-nitrobenzene

- Lacks the fluoromethyl group.

- The absence of the fluoromethyl group affects its reactivity and applications.

The uniqueness of this compound lies in the combination of the bromine, fluoromethyl, and nitro groups, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Actividad Biológica

2-Bromo-6-nitrobenzyl fluoride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects based on available research findings.

- Molecular Formula : C₇H₄BrFNO₂

- Molecular Weight : 234.02 g/mol

- Structure : The compound features a bromine atom and a nitro group on a benzyl ring, with a fluorine substituent that influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and nitration processes. The following general method can be employed:

- Starting Materials : Begin with 2-bromo-6-nitrobenzyl alcohol.

- Fluorination : Utilize a fluorinating agent, such as sulfur tetrafluoride (SF₄), to convert the hydroxyl group into a fluoride.

- Purification : The product is purified through recrystallization or chromatography to isolate this compound.

Antimicrobial Properties

Research indicates that compounds with nitro groups, such as this compound, often exhibit significant antimicrobial activity. Nitro-substituted benzyl derivatives are particularly noted for their effectiveness against various bacterial strains. For instance, studies have shown that similar compounds can inhibit bacterial growth through mechanisms involving the reduction of the nitro group to reactive intermediates that damage bacterial DNA and proteins .

Anticancer Potential

The anticancer properties of nitro-substituted compounds are well-documented. A study highlighted that nitroaromatic compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) upon metabolic activation . This suggests that this compound may also possess similar anticancer mechanisms, warranting further investigation.

Case Studies

A recent investigation into related compounds demonstrated their efficacy against Escherichia coli and other pathogens. The study utilized random barcode transposon-site sequencing to identify genes that confer resistance or sensitivity to the compounds tested . This approach could be adapted for future studies on this compound to elucidate its specific biological targets.

Comparison with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-nitrobenzyl bromide | Bromine at position 2, nitro at 4 | Moderate antimicrobial activity |

| 2-Chloro-6-nitrobenzyl bromide | Chlorine instead of fluorine | Variable activity depending on structure |

| 4-Nitrobenzyl bromide | Nitro group at position 4 | Antimicrobial properties |

| 2-Bromo-6-nitrophenol | Similar structure without fluoride | Higher fungicidal activity |

This table illustrates how variations in halogen substitution affect biological activity, providing insights into the potential efficacy of this compound.

Propiedades

IUPAC Name |

1-bromo-2-(fluoromethyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGKSHOIHAFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CF)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.